6-FAM-PEG3-Azide

描述

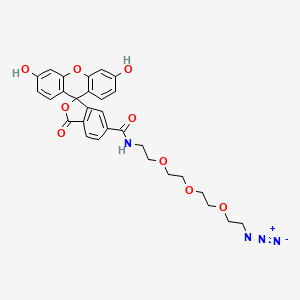

Structure

3D Structure

属性

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O9/c30-33-32-8-10-39-12-14-40-13-11-38-9-7-31-27(36)18-1-4-21-24(15-18)29(42-28(21)37)22-5-2-19(34)16-25(22)41-26-17-20(35)3-6-23(26)29/h1-6,15-17,34-35H,7-14H2,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYHWLLVYRCZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCCOCCOCCOCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-FAM-PEG3-Azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Carboxyfluorescein-PEG3-Azide (6-FAM-PEG3-Azide), a widely used fluorescent probe in bioconjugation and molecular biology. We will delve into its chemical structure, physicochemical and spectral properties, and provide detailed protocols for its application in labeling biomolecules through "click chemistry."

Core Properties of this compound

This compound is a derivative of the highly fluorescent dye, fluorescein (FAM). It is functionalized with a triethylene glycol (PEG3) spacer and a terminal azide group. This structural design offers several advantages for biological applications. The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target biomolecule, while the azide group allows for highly specific and efficient covalent labeling via click chemistry reactions.[1][2]

Physicochemical and Spectral Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C29H28N4O9 | [1][3] |

| Molecular Weight | 576.56 g/mol | [1] |

| CAS Number | 412319-45-0 | |

| Appearance | White to yellow powder/crystal | |

| Purity (HPLC) | >95.0% | |

| Solubility | DMSO, DMF, MeOH |

| Spectral Property | Value | Reference |

| Excitation Wavelength (λex) | ~496 nm | |

| Emission Wavelength (λem) | ~516 nm | |

| Molar Extinction Coefficient (ε) | ~83,000 L·mol⁻¹·cm⁻¹ |

Click Chemistry Applications of this compound

This compound is a key reagent for "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding. The terminal azide group of this compound can react with alkyne-modified biomolecules through two primary pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Click chemistry pathways for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an alkyne-modified DNA oligonucleotide with this compound using a Cu(I) catalyst.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris-HCl buffer (pH 7.5)

-

Nuclease-free water

-

DMSO (for dissolving this compound)

-

Desalting column or ethanol precipitation reagents for purification

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 100 mM stock solution of CuSO4 in nuclease-free water.

-

Prepare a 1 M stock solution of sodium ascorbate in nuclease-free water. This solution should be prepared fresh.

-

Dilute the alkyne-modified oligonucleotide to a concentration of 100 µM in Tris-HCl buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

40 µL of 100 µM alkyne-modified oligonucleotide

-

5 µL of 10 mM this compound solution

-

5 µL of 100 mM CuSO4 solution

-

10 µL of 1 M sodium ascorbate solution

-

40 µL of nuclease-free water to bring the final volume to 100 µL.

-

-

Vortex the mixture gently to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Purify the labeled oligonucleotide from unreacted dye and catalyst using a desalting column or by ethanol precipitation.

-

Resuspend the purified, labeled oligonucleotide in an appropriate buffer.

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and 496 nm (for the 6-FAM dye).

-

Further analysis can be performed using gel electrophoresis or HPLC.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of biomolecules in living cells that have been metabolically engineered to incorporate a strained alkyne (e.g., DBCO).

Materials:

-

Cells cultured with a DBCO-modified metabolic precursor

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Culture cells in the presence of a DBCO-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules of interest.

-

-

Labeling:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the labeling medium and wash the cells three times with warm PBS to remove any unreacted probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filters for FAM (excitation ~488 nm, emission ~520 nm).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell proliferation assay using the Click-iT® EdU (5-ethynyl-2'-deoxyuridine) technology, where this compound is used for detection.

Caption: EdU cell proliferation assay workflow.

This in-depth guide provides essential information for researchers and scientists working with this compound. By understanding its properties and following detailed protocols, users can effectively employ this versatile fluorescent probe for a wide range of bioconjugation and bioimaging applications.

References

An In-depth Technical Guide to 6-FAM-PEG3-Azide: A Core Tool in Bioconjugation and Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-FAM-PEG3-Azide is a fluorescent labeling reagent integral to the fields of chemical biology, drug development, and molecular diagnostics. This molecule is a cornerstone of "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient covalent labeling of biomolecules in complex biological milieu.[1][2][3] This guide provides a comprehensive overview of this compound, its chemical properties, and detailed protocols for its application in labeling proteins and oligonucleotides.

At its core, this compound is a tripartite molecule composed of:

-

6-FAM (6-Carboxyfluorescein): A widely used green fluorescent dye with high quantum yield and photostability.[2][4] It serves as the reporter moiety, enabling visualization and quantification.

-

PEG3 (Triethylene Glycol Spacer): A short, hydrophilic polyethylene glycol linker. This spacer enhances the water solubility of the molecule and minimizes steric hindrance and unwanted interactions between the dye and the target biomolecule.

-

Azide Group (-N3): A bioorthogonal functional group that is largely absent in biological systems. This group allows for highly selective covalent bond formation with alkyne-modified biomolecules through click chemistry.

The primary utility of this compound lies in its ability to participate in two main types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility, making them ideal for a wide range of applications including in-gel fluorescence, cellular imaging, and flow cytometry.

Core Properties and Quantitative Data

The performance of this compound as a fluorescent label is defined by its photophysical and chemical properties. The following tables summarize key quantitative data for this reagent.

| Property | Value | Reference(s) |

| Molecular Formula | C29H28N4O9 | |

| Molecular Weight | 576.56 g/mol | |

| Purity | >95.0% (HPLC) | |

| Appearance | White to Yellow Powder/Crystal | |

| Solubility | DMSO |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Excitation Maximum (Ex) | ~495 nm | |

| Emission Maximum (Em) | ~520 nm | |

| Fluorescence Quantum Yield (Φ) | 0.93 | |

| Extinction Coefficient (ε) | 75,000 cm-1 M-1 (for 6-FAM) | This is a typical value for 6-FAM; the exact value for the conjugated molecule may vary slightly. |

| Color | Green | |

| Compatible Detection Channels | FITC, ATTO 488, Alexa Fluor 488, DyLight 488 |

Table 2: Spectroscopic Properties of this compound

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this compound: CuAAC and SPAAC.

Protocol 1: Labeling of Alkyne-Modified Proteins via CuAAC

This protocol describes the labeling of a protein containing an alkyne-modified amino acid with this compound using a copper(I)-catalyzed reaction.

Materials:

-

Alkyne-modified protein in a copper-chelator-free buffer (e.g., PBS, MES). Avoid Tris buffers.

-

This compound

-

DMSO (anhydrous)

-

Copper(II) Sulfate (CuSO4) solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 250 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in DMSO/t-butanol)

-

Aminoguanidine solution (e.g., 250 mM in water)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare stock solutions of CuSO4, Sodium Ascorbate, THPTA/TBTA, and Aminoguanidine as described above. Store appropriately.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order. The example below is for a 100 µL reaction with a final protein concentration of 20 µM. Adjust volumes as needed.

Reagent Stock Concentration Volume for 100 µL Reaction Final Concentration Alkyne-modified Protein 200 µM 10 µL 20 µM Buffer (e.g., PBS) 1x to 85 µL 0.85x This compound 10 mM 1 µL 100 µM CuSO4 50 mM 1 µL 500 µM THPTA/TBTA 50 mM 2.5 µL 1.25 mM Aminoguanidine 250 mM 2.5 µL 6.25 mM | Sodium Ascorbate | 250 mM | 8 µL | 20 mM |

-

Note: It is crucial to add the reagents in the order listed to ensure proper complex formation and initiation of the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess, unreacted this compound and reaction components by size exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Analysis:

-

Confirm successful labeling by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should appear at the molecular weight of the target protein. Coomassie or other total protein stains can be used to visualize all proteins.

-

Protocol 2: Labeling of DBCO-Modified Oligonucleotides via SPAAC

This protocol outlines the copper-free labeling of an oligonucleotide modified with a dibenzocyclooctyne (DBCO) group.

Materials:

-

DBCO-modified oligonucleotide in an appropriate buffer (e.g., TE buffer).

-

This compound

-

DMSO (anhydrous)

-

HPLC or appropriate oligo cleanup columns for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the DBCO-modified oligonucleotide in buffer to a desired concentration (e.g., 100 µM).

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the DBCO-modified oligonucleotide and this compound. A 2-5 fold molar excess of the azide is typically sufficient.

Reagent Stock Concentration Volume for 50 µL Reaction Final Concentration DBCO-modified Oligo 100 µM 25 µL 50 µM This compound 10 mM 1 µL 200 µM | Buffer (e.g., TE) | 1x | 24 µL | ~0.5x |

-

Note: The reaction is typically performed in an aqueous buffer, but the addition of a small percentage of DMSO from the azide stock is well-tolerated.

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight, protected from light. Reaction times may vary depending on the specific DBCO derivative and reaction conditions.

-

-

Purification:

-

Purify the labeled oligonucleotide from excess azide using reverse-phase HPLC or a suitable oligonucleotide purification column.

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and 495 nm (for the 6-FAM). The presence of a peak at 495 nm indicates successful conjugation. Further analysis can be performed by mass spectrometry.

-

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the chemical principles underlying the use of this compound.

Caption: Workflow for labeling an alkyne-modified protein with this compound via CuAAC.

Caption: The chemical principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its bright and stable fluorescence, coupled with the high specificity and efficiency of click chemistry, makes it an invaluable reagent for researchers in a multitude of scientific disciplines. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of this compound in a variety of experimental contexts, from fundamental biological research to the development of novel therapeutics and diagnostics.

References

An In-depth Technical Guide to the Mechanism and Application of 6-FAM-PEG3-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a versatile fluorescent probe, detailing its mechanism of action, core components, and applications in scientific research. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this reagent in their experimental workflows.

Core Components and Their Functions

This compound is a tri-functional molecule comprised of a 6-FAM fluorophore, a PEG3 linker, and a terminal azide group. Each component plays a critical role in its utility as a bioorthogonal probe.

-

6-FAM (6-Carboxyfluorescein): A widely used fluorescent dye that serves as the reporter moiety. It absorbs light at approximately 495 nm and emits at around 517 nm, falling within the green spectrum.[1] This fluorophore is well-characterized and compatible with most standard fluorescence detection instrumentation.[2][3] The fluorescence of 6-FAM can be pH-sensitive, with decreased fluorescence below pH 7, and is optimally used in the pH range of 7.5 to 8.5.[2]

-

PEG3 (Triethylene Glycol) Linker: This short polyethylene glycol spacer enhances the water solubility of the entire molecule, which is crucial for its use in aqueous biological buffers.[4] The PEG linker also provides a flexible spacer that minimizes steric hindrance between the fluorophore and the biomolecule to which it is being attached, helping to preserve the biological activity of the target molecule and the fluorescent properties of the dye.

-

Azide (-N3) Group: This functional group is the key to the molecule's reactivity. The azide is a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, ensuring highly specific labeling. It participates in highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Mechanism of Action: Bioorthogonal Ligation via Click Chemistry

The primary mechanism of action for this compound is its participation in click chemistry reactions to form a stable triazole linkage with an alkyne-modified target molecule. This allows for the covalent attachment of the 6-FAM fluorophore to a wide range of biomolecules, including proteins, nucleic acids, and glycans.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry that joins an azide with a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Key steps in the CuAAC mechanism include:

-

Formation of a Copper-Acetylide Intermediate: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step lowers the pKa of the terminal proton of the alkyne, facilitating its removal.

-

Coordination of the Azide: The azide group of this compound coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, forming a six-membered copper-containing intermediate.

-

Protonation and Product Release: The intermediate undergoes protonation, leading to the formation of the stable 1,4-disubstituted triazole product and regeneration of the copper(I) catalyst.

The use of a copper-coordinating ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to stabilize the copper(I) oxidation state and accelerate the reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly well-suited for live-cell imaging and in vivo applications due to the absence of cytotoxic copper catalysts. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.

The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, significantly lowering the activation energy of the cycloaddition. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, forming a stable triazole linkage.

Key features of SPAAC:

-

Bioorthogonality: The reaction is highly specific and does not interfere with biological processes.

-

Mild Conditions: SPAAC proceeds readily at physiological temperatures and pH.

-

Fast Kinetics: While generally slower than CuAAC, the reaction rates are sufficient for many biological labeling applications.

Quantitative Data

The following tables summarize key quantitative data for this compound and the click chemistry reactions it undergoes.

Table 1: Spectroscopic Properties of 6-FAM

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~517-520 nm | |

| Molar Extinction Coefficient | ~20,960 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Free Dye) | ~0.93 | |

| Fluorescence Quantum Yield (Conjugated) | ~0.48 (conjugated to BSA) |

Note: The quantum yield of fluorescein derivatives can be sensitive to their local environment and conjugation partner.

Table 2: Comparison of CuAAC and SPAAC Reaction Parameters

| Parameter | CuAAC | SPAAC | Reference(s) |

| Catalyst | Copper(I) | None | |

| Biocompatibility | Lower (due to copper cytotoxicity) | High (suitable for live systems) | |

| Typical Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | |

| Alkyne Reactant | Terminal Alkynes | Strained Cyclooctynes (e.g., DBCO, BCN) | |

| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range | Typically physiological temperature and pH | |

| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if unstable |

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound using CuAAC and SPAAC. Optimization of reactant concentrations, reaction times, and purification methods may be required for specific applications.

Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol describes a typical procedure for labeling a protein containing a terminal alkyne with this compound.

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS).

-

This compound.

-

Dimethyl sulfoxide (DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

THPTA stock solution (e.g., 50 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Prepare Reactants:

-

Dissolve the alkyne-modified protein in PBS to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-modified protein solution and this compound to achieve a 2- to 10-fold molar excess of the azide over the protein.

-

Add aminoguanidine to a final concentration of 5 mM.

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.

-

-

Initiate the Reaction:

-

Add the premixed CuSO₄/THPTA solution to the protein/azide mixture to a final copper concentration of 0.25 mM.

-

Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Purification:

-

Remove the excess reagents and purify the labeled protein using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

-

Characterization:

-

Confirm labeling by SDS-PAGE with in-gel fluorescence imaging and/or mass spectrometry.

-

Protocol for SPAAC Labeling of Live Cells with a DBCO-Modified Biomolecule

This protocol outlines a general procedure for labeling live cells that have incorporated a DBCO-modified biomolecule with this compound.

Materials:

-

Live cells cultured with a DBCO-modified metabolic precursor (e.g., DBCO-modified sugar or amino acid).

-

This compound.

-

Cell culture medium (serum-free for labeling).

-

Phosphate-buffered saline (PBS).

-

Fluorescence microscope.

Procedure:

-

Prepare Cells:

-

Culture cells in the presence of a DBCO-modified metabolic precursor for a sufficient time to allow for incorporation into the target biomolecules (typically 24-48 hours).

-

-

Prepare Labeling Solution:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in serum-free cell culture medium to a final concentration of 10-50 µM.

-

-

Cell Labeling:

-

Wash the cells twice with pre-warmed PBS to remove any unincorporated DBCO precursor.

-

Add the this compound labeling solution to the cells.

-

Incubate the cells for 30-120 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing:

-

Gently wash the cells two to three times with PBS to remove excess fluorescent probe.

-

-

Imaging:

-

Image the labeled cells immediately using a fluorescence microscope equipped with the appropriate filter set for 6-FAM (e.g., a standard FITC filter set).

-

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its utility is derived from the combination of a bright and well-characterized fluorophore, a solubilizing and flexible linker, and a bioorthogonal azide handle. By leveraging the efficiency and specificity of either copper-catalyzed or strain-promoted azide-alkyne cycloaddition, researchers can covalently attach this probe to a wide array of targets for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods. The choice between CuAAC and SPAAC will depend on the specific experimental context, with SPAAC being the preferred method for live-cell and in vivo studies where copper toxicity is a concern. Careful optimization of the provided protocols will enable researchers to successfully integrate this valuable reagent into their experimental designs.

References

An In-depth Technical Guide to 6-FAM-PEG3-Azide: Spectral Properties and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 6-FAM-PEG3-Azide, a versatile fluorescent probe, and its application in bioorthogonal chemistry. The inclusion of a polyethylene glycol (PEG) linker enhances water solubility and reduces steric hindrance, making it an ideal tool for labeling biomolecules in aqueous environments.

Core Spectroscopic and Physicochemical Properties

This compound is a derivative of fluorescein, one of the most widely used green fluorescent dyes. The key quantitative spectral and physical data for this compound and its parent fluorophore, 6-FAM (6-Carboxyfluorescein), are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments, including microscopy, flow cytometry, and microplate assays.

| Property | This compound / 6-FAM-Azide | 6-Carboxyfluorescein (6-FAM) |

| Maximum Excitation Wavelength (λex) | ~496 nm[1][2] | ~495 nm[3][4][5] |

| Maximum Emission Wavelength (λem) | ~516 nm | ~520 nm |

| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | ~83,000 cm⁻¹M⁻¹ |

| Quantum Yield (Φ) | High (exact value not specified, but expected to be similar to 6-FAM) | ~0.9 |

| Molecular Weight | ~546.55 g/mol (for this compound) | 376.32 g/mol |

| Solubility | Soluble in DMSO, DMF, MeOH | Soluble in water (pH > 6), DMF, DMSO |

Experimental Protocols

Measurement of Excitation and Emission Spectra

A standard protocol for determining the fluorescence excitation and emission spectra of this compound involves the use of a fluorescence spectrophotometer.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4 (or other suitable buffer)

-

Quartz cuvettes

-

Fluorescence spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (~516 nm).

-

Scan a range of excitation wavelengths (e.g., 400-510 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum (~496 nm).

-

Scan a range of emission wavelengths (e.g., 500-600 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the maximum emission wavelength.

-

-

Data Analysis: The resulting spectra can be plotted to visualize the excitation and emission profiles. The peak maxima provide the λex and λem values.

Bioorthogonal Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of powerful, specific, and biocompatible reactions. The azide group of this compound reacts with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA, or cell surface)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. The sodium ascorbate solution should be prepared fresh.

-

-

Reaction Setup:

-

To the alkyne-modified biomolecule, add the this compound stock solution to the desired final concentration.

-

In a separate tube, premix the CuSO₄ and THPTA solutions to form the catalyst complex.

-

Add the catalyst complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized depending on the specific reactants.

-

Purification: Remove excess reagents and byproducts by a suitable method such as size exclusion chromatography, dialysis, or precipitation, depending on the nature of the labeled biomolecule.

-

Analysis: Confirm successful labeling by fluorescence measurement or other analytical techniques such as gel electrophoresis or mass spectrometry.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the covalent labeling of biomolecules through click chemistry. This enables a wide range of downstream applications, including the visualization and tracking of these molecules in biological systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified biomolecule with this compound using CuAAC.

Caption: General workflow for CuAAC labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Experimental Workflow

For live-cell imaging, a copper-free click chemistry approach known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often preferred to avoid copper-induced cytotoxicity. In this method, an azide-modified biomolecule (metabolically incorporated into cells) reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO), that is conjugated to the fluorescent reporter.

Caption: Workflow for live-cell labeling via SPAAC.

References

In-Depth Technical Guide: Solubility and Application of 6-FAM-PEG3-Azide in DMSO

This guide provides a comprehensive overview of the solubility characteristics of 6-FAM-PEG3-Azide in Dimethyl Sulfoxide (DMSO) and its application in bioconjugation, specifically through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Core Topic: Solubility of this compound in DMSO

This compound is a fluorescent labeling reagent that incorporates the green fluorescent dye 6-FAM (6-Carboxyfluorescein) attached to an azide moiety via a polyethylene glycol (PEG) spacer. This reagent is widely used to label and detect alkyne-containing biomolecules.[1][2] The choice of solvent is critical for the successful application of this reagent, with DMSO being a common and effective solvent.

Quantitative Solubility Data

The solubility of this compound in DMSO is a key parameter for preparing stock solutions for experimental use. The following table summarizes the available quantitative data.

| Parameter | Value | Notes |

| Solubility in DMSO | 50 mg/mL | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[1][2][3] |

| Molar Concentration | 86.72 mM | Calculated based on a molecular weight of 576.55 g/mol . |

| Appearance | Light yellow to yellow solid |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Microcentrifuge tubes

Procedure:

-

Weighing the Reagent: Accurately weigh a specific amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.77 mg of the compound.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the solid.

-

Dissolution: Vortex the mixture thoroughly for several minutes to facilitate dissolution.

-

Ultrasonication (if necessary): If the solid does not fully dissolve with vortexing, place the vial in an ultrasonic bath for short intervals (e.g., 1-2 minutes) until the solution is clear.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and for 1 month at -20°C.

Protocol for Labeling Alkyne-Modified Oligonucleotides with this compound via CuAAC

This protocol provides a general procedure for the copper-catalyzed click chemistry reaction to label alkyne-modified oligonucleotides.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound stock solution (10 mM in DMSO)

-

Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) stock solution (10 mM in 55% DMSO)

-

Sodium Ascorbate stock solution (5 mM in water, freshly prepared)

-

Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)

-

Nuclease-free water

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Prepare the Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube.

-

Buffering and Solvent Addition: Add 2 M TEAA buffer to a final concentration of 0.2 M. Then, add DMSO to a final concentration of 50% (v/v) and vortex to mix.

-

Addition of Azide: Add the 10 mM this compound stock solution to the reaction mixture. The final concentration of the azide should typically be in 1.5-fold excess of the oligonucleotide concentration. Vortex briefly.

-

Addition of Reducing Agent: Add the freshly prepared 5 mM Sodium Ascorbate stock solution to a final concentration of 0.5 mM. Vortex briefly.

-

Degassing: Gently bubble inert gas through the solution for 30-60 seconds to remove dissolved oxygen, which can interfere with the reaction.

-

Addition of Catalyst: Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the headspace of the tube with inert gas and cap it tightly.

-

Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature overnight, protected from light.

-

Purification: The labeled oligonucleotide can be purified from the reaction mixture using methods such as ethanol precipitation, Polyacrylamide Gel Electrophoresis (PAGE), or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow for Oligonucleotide Labeling

The following diagram illustrates the key steps in the experimental workflow for labeling an alkyne-modified oligonucleotide with this compound using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Workflow for oligonucleotide labeling via CuAAC.

Logical Relationship of Reagents in CuAAC

The following diagram illustrates the logical relationship and roles of the key components in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

6-FAM-PEG3-Azide: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on 6-FAM-PEG3-Azide, a fluorescent labeling reagent. It is designed for researchers, scientists, and professionals in drug development who utilize bioconjugation techniques. This guide covers the physicochemical properties, detailed experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a fluorescent dye containing a 6-carboxyfluorescein (6-FAM) fluorophore, a triethylene glycol (PEG3) spacer, and a terminal azide group. The 6-FAM moiety provides the fluorescent signal, while the azide group enables covalent attachment to alkyne-modified biomolecules via click chemistry. The hydrophilic PEG3 spacer is incorporated to minimize the potential for interaction between the dye and the biomolecule, thereby preserving the biomolecule's natural conformation and function.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₉H₂₈N₄O₉ | [1][2] |

| Molecular Weight | 576.56 g/mol | [1][2] |

| Appearance | White to yellow solid | |

| Solubility | Soluble in DMSO | |

| Excitation Wavelength (λex) | ~495 nm | |

| Emission Wavelength (λem) | ~520 nm | |

| Purity (by HPLC) | >95% | [1] |

Experimental Protocol: Labeling of Alkyne-Modified Oligonucleotides

This section provides a detailed methodology for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label alkyne-modified oligonucleotides with this compound.

Materials

-

Alkyne-modified oligonucleotide

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Nuclease-free water

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

Desalting column or ethanol precipitation reagents for purification

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

-

Alkyne-Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or a suitable buffer to a concentration of 100 µM.

-

CuSO₄ Stock Solution: Prepare a 100 mM stock solution in nuclease-free water.

-

THPTA Stock Solution: Prepare a 200 mM stock solution in nuclease-free water.

-

Catalyst Premix (CuSO₄-THPTA): Shortly before use, mix equal volumes of the 100 mM CuSO₄ stock solution and the 200 mM THPTA stock solution to create a 50 mM CuSO₄-THPTA complex.

-

Sodium Ascorbate Stock Solution: Prepare a fresh 300 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be made fresh for each experiment.

Labeling Procedure

-

In a microcentrifuge tube, combine the following reagents in the order listed:

-

5 µL of 100 µM Alkyne-modified oligonucleotide

-

10 µL of nuclease-free water or buffer

-

2.5 µL of 10 mM this compound stock solution

-

-

Vortex the mixture gently.

-

Add 1 µL of the 50 mM CuSO₄-THPTA catalyst premix to the reaction tube.

-

Initiate the click reaction by adding 1.5 µL of the freshly prepared 300 mM sodium ascorbate stock solution.

-

Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

-

Upon completion, the labeled oligonucleotide can be purified from unreacted dye and catalyst using a desalting column or by ethanol precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the labeling of an alkyne-modified oligonucleotide with this compound followed by purification.

Caption: Workflow for oligonucleotide labeling using this compound.

This guide provides a foundational understanding and practical protocols for the use of this compound in bioconjugation applications. For specific applications, further optimization of reaction conditions may be necessary.

References

The Pivotal Role of the PEG3 Linker in 6-FAM-PEG3-Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-FAM-PEG3-Azide molecule is a cornerstone reagent in modern bioconjugation, enabling the precise fluorescent labeling of biomolecules through "click chemistry." This technical guide delves into the often-understated yet critical component of this reagent: the triethylene glycol (PEG3) linker. We will explore how this short polyethylene glycol chain fundamentally enhances the utility of this compound by improving its physicochemical properties, modulating its interaction with biological systems, and ultimately enabling more robust and reliable experimental outcomes. This document provides a comprehensive overview of the PEG3 linker's function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in leveraging this powerful tool for their drug development and scientific research endeavors.

Introduction: Deconstructing this compound

This compound is a trifunctional molecule comprised of three key moieties, each with a distinct role:

-

6-FAM (6-Carboxyfluorescein): A widely used fluorescent dye that serves as the reporter group. It exhibits bright green fluorescence with an excitation maximum around 492 nm and an emission maximum around 517 nm, making it readily detectable by common fluorescence instrumentation.[1]

-

Azide (N₃): A highly selective functional group that participates in bioorthogonal "click chemistry" reactions.[2][3][4] It readily and specifically reacts with alkyne-modified biomolecules, forming a stable triazole linkage.[3] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained alkyne (e.g., DBCO, BCN) is used (SPAAC).

-

PEG3 Linker: A short, hydrophilic chain of three ethylene glycol units that covalently connects the 6-FAM fluorophore to the azide reactive group. While seemingly a simple spacer, the PEG3 linker imparts several advantageous properties to the entire molecule.

This guide will focus on the multifaceted role of the PEG3 linker, elucidating how it optimizes the performance of this compound in various bioanalytical and bioconjugation applications.

The Functional Advantages Conferred by the PEG3 Linker

The incorporation of a PEG linker, even a short one like PEG3, significantly enhances the properties of a fluorescent probe. These advantages can be broadly categorized as improvements in physicochemical properties and mitigation of undesirable interactions.

Enhanced Physicochemical Properties

The PEG3 linker positively influences the solubility and stability of this compound. Polyethylene glycol is well-known for its hydrophilicity, which is crucial when working with biological samples in aqueous environments.

-

Improved Aqueous Solubility: Many organic fluorophores, including 6-FAM, have a degree of hydrophobicity. The PEG3 linker increases the overall water solubility of the molecule, preventing aggregation and precipitation in aqueous buffers commonly used in bioconjugation reactions. This ensures that the reagent is readily available for reaction and simplifies handling.

-

Increased Stability: PEGylation can protect molecules from degradation. The flexible and hydrophilic PEG3 chain can shield the fluorophore and the azide group from enzymatic degradation and harsh chemical conditions, leading to a more stable reagent with a longer shelf life.

Mitigation of Undesirable Interactions

A key challenge in designing fluorescent probes is minimizing non-specific interactions that can lead to high background signals and inaccurate data. The PEG3 linker plays a crucial role in addressing this issue.

-

Reduction of Non-Specific Binding: The hydrophilic and flexible nature of the PEG3 linker creates a "molecular shield" that reduces non-specific hydrophobic and electrostatic interactions between the fluorophore and other biomolecules or surfaces. This is particularly important in applications like fluorescence microscopy and flow cytometry, where low background is essential for high-contrast imaging. Studies have shown that PEGylation can lead to a significant decrease in non-specific protein adsorption.

-

Minimized Steric Hindrance: The PEG3 linker acts as a flexible spacer, physically separating the bulky 6-FAM fluorophore from the azide reactive group. This separation ensures that the azide group remains accessible for efficient reaction with its alkyne target, without steric hindrance from the dye.

-

Preservation of Biomolecule Function: By creating distance between the fluorophore and the target biomolecule, the PEG3 linker minimizes the risk of the dye interfering with the biological activity of the labeled molecule. This is critical when studying protein-protein interactions, enzyme kinetics, or other biological processes where the native conformation and function of the biomolecule must be maintained.

Quantitative Impact of the PEG3 Linker

Table 1: Physicochemical Properties

| Property | 6-FAM-Azide (Hypothetical) | This compound | Rationale for Improvement |

| Aqueous Solubility | Moderate | High | The hydrophilic PEG3 chain increases the overall polarity of the molecule. |

| Stability in Buffer (t½) | X hours | > X hours | The PEG linker can protect the molecule from enzymatic and chemical degradation. |

| Fluorescence Quantum Yield | ~0.90 | ~0.92 | The PEG linker can reduce quenching effects from the local environment and the conjugated biomolecule. |

Table 2: Performance in Bioconjugation and Bioassays

| Parameter | 6-FAM-Azide (Hypothetical) | This compound | Rationale for Improvement |

| Click Reaction Efficiency | Good | Excellent | Reduced steric hindrance allows for better accessibility of the azide group. |

| Non-Specific Binding | Moderate to High | Low | The hydrophilic PEG chain minimizes non-specific hydrophobic interactions. |

| Signal-to-Noise Ratio in Imaging | Lower | Higher | Reduced non-specific binding leads to lower background fluorescence. |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common laboratory procedures.

Protocol for Labeling an Alkyne-Modified Oligonucleotide

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified oligonucleotide with this compound.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

Nuclease-free water

-

Anhydrous DMSO

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate

-

Purification supplies (e.g., HPLC system, desalting columns)

Procedure:

-

Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 100 mM stock solution of THPTA ligand in a suitable solvent (e.g., DMSO/water mixture).

-

Crucially, prepare a 100 mM solution of sodium ascorbate in nuclease-free water immediately before use.

-

-

Reaction Assembly: In a microcentrifuge tube, combine the following in order:

-

Alkyne-modified oligonucleotide (e.g., 10 µL of 1 mM stock for a 10 nmol reaction)

-

This compound (e.g., 3 µL of 10 mM stock for a 3-fold molar excess)

-

CuSO₄:THPTA premix (prepare by mixing CuSO₄ and THPTA solutions in a 1:5 molar ratio)

-

Nuclease-free water to bring the reaction volume to a desired total (e.g., 90 µL)

-

-

Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM stock) to the reaction mixture.

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the 6-FAM-labeled oligonucleotide from unreacted dye and catalyst using ion-pair reversed-phase HPLC or a suitable desalting column.

-

Analysis: Confirm the successful conjugation and purity of the labeled oligonucleotide using UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry.

Protocol for Purification of a Labeled Protein by Column Chromatography

This protocol provides a general method for purifying a 6-FAM-PEG3-labeled protein from excess, unreacted dye.

Materials:

-

Crude protein labeling reaction mixture

-

Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) column

-

Appropriate chromatography buffers (e.g., PBS for SEC)

-

Fraction collector

-

UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

-

Column Equilibration: Equilibrate the chosen chromatography column with the appropriate buffer according to the manufacturer's instructions.

-

Sample Loading: Load the crude protein labeling reaction mixture onto the column.

-

Elution: Begin the elution with the equilibration buffer. The larger, labeled protein will typically elute before the smaller, unreacted this compound.

-

Fraction Collection: Collect fractions of the eluate using a fraction collector.

-

Analysis of Fractions:

-

Measure the absorbance of each fraction at 280 nm (for protein) and ~492 nm (for 6-FAM).

-

Alternatively, measure the fluorescence of each fraction (excitation ~492 nm, emission ~517 nm).

-

-

Pooling and Concentration: Pool the fractions containing the purified, labeled protein (i.e., those with high absorbance/fluorescence corresponding to the protein's elution time). Concentrate the pooled fractions if necessary using a centrifugal filter unit.

Protocol for Cellular Imaging with a Labeled Probe

This protocol outlines a general procedure for imaging live cells using a biomolecule labeled with this compound.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

6-FAM-PEG3-labeled probe (e.g., antibody, peptide) in a suitable buffer (e.g., PBS or cell culture medium)

-

Fluorescence microscope with appropriate filter sets for FAM (e.g., excitation 470/40 nm, emission 525/50 nm)

-

Optional: Nuclear stain (e.g., Hoechst or DAPI)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on an imaging-compatible surface.

-

Labeling:

-

Remove the culture medium and wash the cells gently with pre-warmed PBS or serum-free medium.

-

Add the 6-FAM-PEG3-labeled probe diluted in culture medium to the cells. The optimal concentration and incubation time should be determined empirically.

-

Incubate the cells under appropriate conditions (e.g., 37°C, 5% CO₂) for the desired time.

-

-

Washing: Remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or medium to remove the unbound probe. The reduced non-specific binding due to the PEG3 linker is advantageous at this step.

-

Optional Counterstaining: If desired, incubate the cells with a nuclear stain according to the manufacturer's protocol.

-

Imaging: Mount the coverslip or place the imaging dish on the fluorescence microscope and acquire images using the appropriate filter sets.

Visualizations

Experimental Workflow for Oligonucleotide Labeling

Caption: Workflow for labeling an alkyne-oligonucleotide via CuAAC.

Logical Relationship of PEG3 Linker Properties

Caption: How PEG3 linker properties lead to improved probe performance.

Conclusion

The PEG3 linker in this compound is far more than an inert spacer. It is a critical design element that imparts enhanced hydrophilicity, reduces non-specific binding, and minimizes steric hindrance. These contributions translate directly to improved reagent performance, leading to more efficient and reliable bioconjugation, lower background in fluorescence-based assays, and greater confidence in experimental results. For researchers in drug development and the broader scientific community, a thorough understanding of the role of the PEG3 linker is essential for harnessing the full potential of this compound as a precise and powerful tool for fluorescently labeling biomolecules.

References

An In-depth Technical Guide to Click Chemistry with Fluorescent Azides

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the way scientists approach the labeling and detection of biomolecules. This powerful and versatile set of bioorthogonal reactions allows for the efficient and specific covalent ligation of a fluorescent reporter to a target molecule in complex biological systems. This guide provides a comprehensive overview of click chemistry, with a particular focus on the use of fluorescent azides in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Core Principles of Click Chemistry with Fluorescent Azides

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water. For biological applications, the key feature is bioorthogonality – the reaction partners (e.g., an azide and an alkyne) are mutually reactive only with each other and do not interact with or perturb the native biological environment.

Fluorescent azides are fluorophores that have been chemically modified to include an azide (-N3) functional group. This modification allows them to participate in click chemistry reactions, thereby covalently attaching the fluorescent label to a biomolecule of interest that has been functionalized with a corresponding alkyne group.

Key Click Reactions Involving Fluorescent Azides

There are two primary forms of azide-alkyne click chemistry utilized for fluorescent labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[1][2][3] The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and ensure regioselectivity.[1][2] While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) as the alkyne reaction partner. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, proceeding rapidly at physiological temperatures without the need for a catalyst. This makes SPAAC the preferred method for many live-cell and in vivo labeling applications.

Photophysical Properties of Common Fluorescent Azides

The choice of fluorescent azide depends on the specific application, including the desired excitation and emission wavelengths, brightness, and photostability. The following table summarizes the key photophysical properties of a selection of commercially available fluorescent azides.

| Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Coumarin (AF 343) | ~343 | ~442 | ~18,000 | ~0.66 |

| Fluorescein (FAM) | ~495 | ~520 | ~75,000 | ~0.92 |

| HEX | ~535 | ~556 | ~80,000 | ~0.40 |

| Tetramethylrhodamine (TAMRA) | ~555 | ~580 | ~91,000 | ~0.21 |

| Rhodamine X (ROX) | ~570 | ~605 | ~82,000 | ~0.85 |

| Alexa Fluor 488 | ~495 | ~519 | ~73,000 | ~0.92 |

| Alexa Fluor 594 | ~590 | ~617 | ~92,000 | ~0.66 |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |

| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.08 |

| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.20 |

| BDP-FL | ~503 | ~509 | ~80,000 | ~0.97 |

Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule. The values presented here are approximate and for guidance only.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for fluorescent labeling using click chemistry, as well as the mechanisms of the CuAAC and SPAAC reactions.

Caption: General workflow for fluorescently labeling biomolecules using click chemistry.

Caption: Catalytic cycle of the CuAAC reaction.

Caption: Mechanism of the catalyst-free SPAAC reaction.

Detailed Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions. Optimal conditions, including reagent concentrations, incubation times, and temperatures, may need to be determined empirically for each specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein in Solution

This protocol describes the labeling of a purified protein containing an alkyne modification with a fluorescent azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Fluorescent azide (e.g., 10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO4) (e.g., 50 mM stock in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM stock in water)

-

Sodium ascorbate (e.g., 100 mM stock in water, freshly prepared)

-

DMSO

-

Purification resin or column for removing excess reagents (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.

-

Prepare the click-labeling cocktail: In a microcentrifuge tube, prepare the following reaction mixture. The final volume will depend on the volume of the protein solution. The following are final concentrations:

-

Fluorescent azide: 25-100 µM

-

CuSO4: 0.5-1 mM

-

THPTA: 2.5-5 mM (maintain a 5:1 ligand to copper ratio)

-

Sodium ascorbate: 5-10 mM

-

-

Initiate the reaction: Add the click-labeling cocktail to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

-

Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Purify the labeled protein: Remove the excess fluorescent azide and copper catalyst by size-exclusion chromatography or another suitable purification method.

-

Confirm labeling: Analyze the purified protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful labeling. Protein concentration can be determined by a standard protein assay, and the degree of labeling can be calculated from the absorbance of the protein and the fluorophore.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Live Cells

This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Cells cultured in appropriate medium, metabolically labeled with an azide-containing precursor (e.g., azido sugar)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-dye, 1 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope

Procedure:

-

Cell preparation: Seed cells on a suitable imaging dish or plate and allow them to adhere. Metabolically label the cells by incubating them with an azide-containing precursor for a sufficient period (e.g., 24-48 hours) to allow for incorporation into biomolecules.

-

Prepare the labeling solution: Dilute the cyclooctyne-functionalized fluorescent dye in pre-warmed cell culture medium to a final concentration of 10-50 µM.

-

Wash the cells: Gently wash the cells twice with warm PBS to remove any unincorporated azide precursor.

-

Labeling: Add the labeling solution to the cells and incubate at 37°C in a CO2 incubator for 30-60 minutes, protected from light.

-

Wash the cells: Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted fluorescent dye.

-

Imaging: Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Conclusion

Click chemistry with fluorescent azides offers a powerful and versatile platform for the specific and efficient labeling of biomolecules in a wide range of research applications. The choice between CuAAC and SPAAC depends on the specific experimental context, with SPAAC being the method of choice for live-cell imaging due to its catalyst-free nature. By carefully selecting the appropriate fluorescent azide and optimizing the reaction conditions, researchers can achieve high-quality, specific labeling for a variety of downstream applications in cell biology, drug discovery, and materials science.

References

A Comprehensive Technical Guide to 6-FAM-PEG3-Azide for Oligonucleotide Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-FAM-PEG3-Azide, a key reagent for the fluorescent labeling of oligonucleotides. This document details its chemical properties, labeling methodologies, and applications in various molecular biology techniques. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

Introduction to this compound

6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides due to its high absorptivity, excellent fluorescence quantum yield, and compatibility with common fluorescence detection instrumentation.[1][2] The this compound derivative incorporates a triethylene glycol (PEG3) spacer and a terminal azide group. This structure allows for the covalent attachment of the 6-FAM dye to alkyne-modified oligonucleotides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[] These reactions are highly efficient and bioorthogonal, meaning they proceed with high yield under mild conditions without interfering with biological functionalities.[]

The PEG3 linker provides several advantages, including increased water solubility and a spatial separation between the dye and the oligonucleotide, which can minimize potential interactions that might affect the hybridization properties of the oligonucleotide or the fluorescence of the dye.

Chemical and Spectroscopic Properties

A summary of the key chemical and spectroscopic properties of this compound and the resulting 6-FAM labeled oligonucleotides is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C29H28N4O9 | N/A |

| Molecular Weight | 576.55 g/mol | N/A |

| Excitation Maximum (λex) | ~494 nm | [1] |

| Emission Maximum (λem) | ~521 nm | |

| Fluorescence Quantum Yield (Φ) | ~0.82-0.92 | |

| Appearance | White to yellow solid | N/A |

| Solubility | Soluble in DMSO, DMF | N/A |

Oligonucleotide Labeling via Click Chemistry

The primary application of this compound is the labeling of alkyne-modified oligonucleotides. The azide group reacts with a terminal alkyne on the oligonucleotide to form a stable triazole linkage. This can be achieved through two main pathways: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used method for labeling oligonucleotides. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and protect the DNA from damage. The reaction proceeds with high yields, often achieving near-quantitative conversion of the oligonucleotide to its labeled form.

Caption: General workflow for CuAAC labeling of oligonucleotides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative click chemistry method that does not require a cytotoxic copper catalyst, making it suitable for applications in living systems. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The labeling efficiency of SPAAC can be very high, with consistent conjugation success reported.

Caption: General workflow for SPAAC labeling of oligonucleotides.

Experimental Protocols

General Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol is a general guideline and may require optimization for specific oligonucleotides and applications.

Materials:

-

Alkyne-modified oligonucleotide

-

This compound

-

DMSO (anhydrous)

-

Sodium Ascorbate solution (freshly prepared, 100 mM in water)

-

Copper(II) Sulfate (CuSO4) solution (20 mM in water)

-

TBTA solution (20 mM in DMSO)

-

Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Nuclease-free water

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

Procedure:

-

Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

-

Prepare the this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Set up the Reaction: In a microcentrifuge tube, combine the following in order:

-

Buffer (to a final volume of 100 µL)

-

Alkyne-modified oligonucleotide (e.g., 10 µL of a 1 mM stock for a 10 nmol reaction)

-

This compound solution (e.g., 5 µL of a 10 mM stock, 5-fold molar excess)

-

TBTA solution (e.g., 2.5 µL of a 20 mM stock)

-

-

Initiate the Reaction:

-

Add Sodium Ascorbate solution (e.g., 5 µL of a 100 mM stock).

-

Add CuSO4 solution (e.g., 2.5 µL of a 20 mM stock).

-

Vortex the mixture gently.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour.

-

Purification:

-

Ethanol Precipitation: Add 3 M Sodium Acetate (1/10th of the reaction volume) and 3 volumes of cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and air dry.

-

HPLC or PAGE: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

-

Stability and Storage of Labeled Oligonucleotides

-

pH: 6-FAM fluorescence is sensitive to pH and decreases in acidic conditions (below pH 7). It is recommended to use buffers in the pH range of 7.5-8.5.

-

Photostability: Like many fluorescent dyes, 6-FAM is susceptible to photobleaching upon prolonged exposure to light. Store labeled oligonucleotides in the dark and minimize light exposure during experiments.

-

Storage: For long-term storage, it is recommended to store 6-FAM labeled oligonucleotides at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).

-

Triazole Linkage Stability: The 1,2,3-triazole linkage formed via click chemistry is highly stable and resistant to hydrolysis and enzymatic degradation, making it compatible with various downstream applications such as PCR and hybridization.

Applications of 6-FAM Labeled Oligonucleotides

6-FAM labeled oligonucleotides are versatile tools used in a wide range of molecular biology applications.

Real-Time PCR (qPCR)

In real-time PCR, 6-FAM is commonly used as a reporter dye in hydrolysis probes (e.g., TaqMan® probes). The probe, which also contains a quencher, hybridizes to the target sequence. During PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.

Caption: Workflow of Real-Time PCR using a 6-FAM labeled TaqMan probe.

Fluorescence In Situ Hybridization (FISH)

In FISH, 6-FAM labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within cells or tissues. The probe hybridizes to its complementary target sequence, and the location of the target can be visualized using fluorescence microscopy.

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Single Nucleotide Polymorphism (SNP) Genotyping

6-FAM labeled probes are also employed in various SNP genotyping assays. In allele-specific PCR or probe-based assays, probes labeled with different fluorophores (e.g., FAM and VIC) are used to differentiate between the two alleles of a SNP. The resulting fluorescence signal indicates the genotype of the sample.

Caption: Workflow for SNP genotyping using allele-specific fluorescent probes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of 6-FAM labeled oligonucleotides.

| Parameter | Value/Range | Conditions | Reference |

| CuAAC Labeling Yield | Near quantitative (>95%) | 2-5 equivalents of FAM-azide, 37°C, 3-4 hours | |

| SPAAC Labeling Efficiency | Consistent conjugation success | DBCO-modified oligonucleotides | |

| Fluorescence Quantum Yield (Φ) | 0.82 - 0.92 | In aqueous buffer, pH > 7.5 | |

| Photobleaching | Susceptible to photobleaching | Under high-intensity illumination | |

| Triazole Linkage Stability | Stable to nuclease hydrolysis | DNase I treatment | |

| Compatibility with PCR | Tolerated by polymerases | When modification is not at the 3'-terminus |

Conclusion

This compound is a highly effective and versatile reagent for the fluorescent labeling of oligonucleotides. Its application via click chemistry provides a robust and efficient method for generating probes for a wide array of molecular biology techniques, including real-time PCR, FISH, and SNP genotyping. The favorable spectroscopic properties of 6-FAM, combined with the advantages of the PEG3 linker and the stability of the triazole linkage, make it an invaluable tool for researchers and professionals in the life sciences and drug development. Careful consideration of experimental conditions, particularly pH and light exposure, will ensure optimal performance of 6-FAM labeled oligonucleotides in various applications.

References

A Deep Dive into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular synthesis across various scientific disciplines, including drug discovery, materials science, and bioconjugation.[1][2][3] Its remarkable efficiency, high regioselectivity, and broad functional group tolerance have established it as a powerful tool for the construction of complex molecular architectures.[1][4] This technical guide delves into the core principles of CuAAC, providing a comprehensive overview of its mechanism, quantitative aspects, and detailed experimental protocols.

Core Principles and Reaction Mechanism

The CuAAC is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring. While the thermal Huisgen cycloaddition often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds rapidly at room temperature to exclusively afford the 1,4-disubstituted 1,2,3-triazole. This exquisite control over regioselectivity is a key advantage of the CuAAC reaction.

The reaction is catalyzed by a copper(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent such as sodium ascorbate. The in situ generation of Cu(I) is often preferred as it mitigates the need for handling potentially unstable Cu(I) salts and helps to counteract the effects of dissolved oxygen, which can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.

The Dinuclear Copper-Mediated Pathway: A Consensus Mechanism